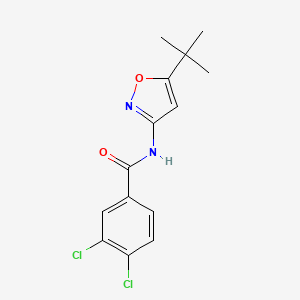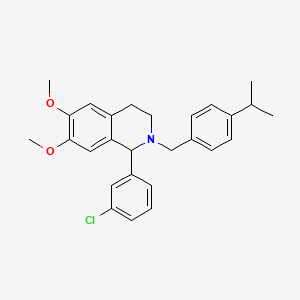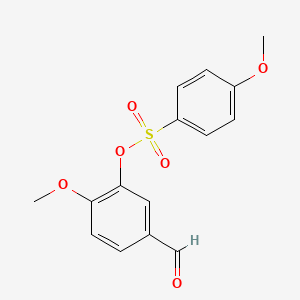![molecular formula C14H20N2O3 B4881326 2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B4881326.png)
2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBPE and is a member of the family of piperidine compounds. The chemical structure of NBPE consists of a piperidine ring, a benzyl group, and an ethanol group.
Mechanism of Action
The mechanism of action of NBPE involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, NBPE increases the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
NBPE has been found to have significant biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. NBPE has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using NBPE in lab experiments include its effectiveness as an acetylcholinesterase inhibitor and its potential for the treatment of Alzheimer's disease. The limitations of using NBPE in lab experiments include its toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the research of NBPE. These include the development of novel piperidine-based compounds for drug discovery, the investigation of the safety and efficacy of NBPE in clinical trials, and the exploration of its potential for the treatment of other neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of NBPE.
In conclusion, NBPE is a chemical compound that has significant potential for various scientific research applications. Its effectiveness as an acetylcholinesterase inhibitor and its potential for the treatment of Alzheimer's disease make it a promising candidate for drug discovery. However, further research is needed to determine its safety and efficacy in clinical trials and its potential for the treatment of other neurological disorders.
Synthesis Methods
The synthesis method of NBPE involves the reaction of 4-nitrobenzyl chloride with piperidine in the presence of sodium hydroxide and ethanol. The reaction results in the formation of 2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol. The purity of the compound can be increased by recrystallization from ethanol.
Scientific Research Applications
NBPE has been used in various scientific research applications. It has been found to be an effective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property of NBPE makes it a potential candidate for the treatment of Alzheimer's disease. NBPE has also been used in the synthesis of novel piperidine-based compounds for drug discovery.
properties
IUPAC Name |
2-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-10-8-13-3-1-2-9-15(13)11-12-4-6-14(7-5-12)16(18)19/h4-7,13,17H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITTVJTYGPEOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-Nitrophenyl)methyl]piperidin-2-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)

![methyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4881297.png)
![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4881319.png)


![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)
![4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)